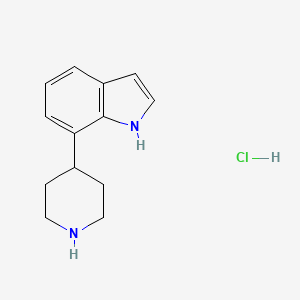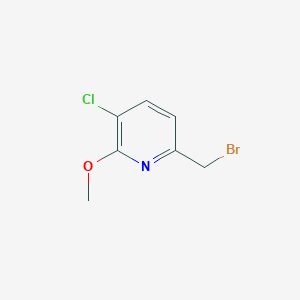
6-(Bromomethyl)-3-chloro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-3-chloro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 6th position, a chlorine atom at the 3rd position, and a methoxy group at the 2nd position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3-chloro-2-methoxypyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 3-chloro-2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-3-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.
Reduction: Products include alcohols formed by the reduction of the bromomethyl group.
Scientific Research Applications
6-(Bromomethyl)-3-chloro-2-methoxypyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-3-chloro-2-methoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar to 6-(Bromomethyl)-3-chloro-2-methoxypyridine, benzyl bromide contains a bromomethyl group attached to an aromatic ring.
Ethyl 6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound also features a bromomethyl group but is based on a quinoline scaffold rather than a pyridine ring.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the pyridine ring influences its chemical behavior and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
6-(bromomethyl)-3-chloro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3 |
InChI Key |
WNCFOHMJARSWRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


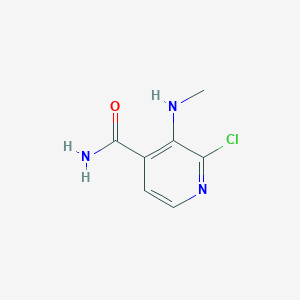
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)

![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)
![7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)

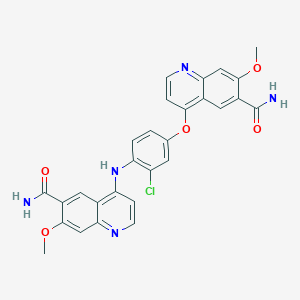

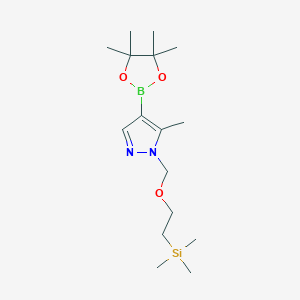
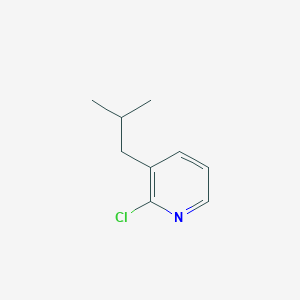
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
